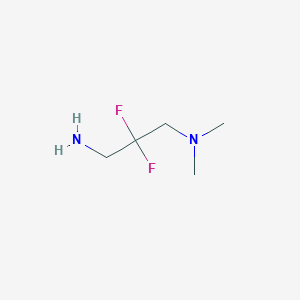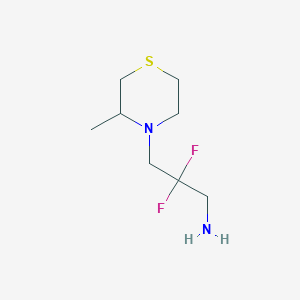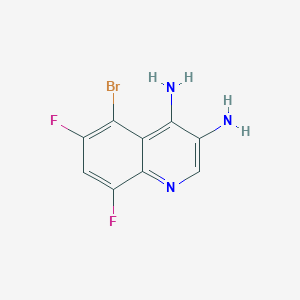
(3-Amino-2,2-difluoropropyl)dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-2,2-difluoropropyl)dimethylamine is an organic compound with the molecular formula C₅H₁₂F₂N₂. It is characterized by the presence of an amino group and two fluorine atoms attached to a propyl chain, along with a dimethylamine group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2,2-difluoropropyl)dimethylamine typically involves the reaction of 3-chloro-2,2-difluoropropylamine with dimethylamine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction can be represented as follows:
[ \text{3-chloro-2,2-difluoropropylamine} + \text{dimethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving purification steps such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-2,2-difluoropropyl)dimethylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(3-Amino-2,2-difluoropropyl)dimethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Amino-2,2-difluoropropyl)dimethylamine involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-2-fluoropropyl)dimethylamine
- (3-Amino-2,2-dichloropropyl)dimethylamine
- (3-Amino-2,2-dibromopropyl)dimethylamine
Uniqueness
(3-Amino-2,2-difluoropropyl)dimethylamine is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in applications where such properties are desired, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C5H12F2N2 |
|---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
2,2-difluoro-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C5H12F2N2/c1-9(2)4-5(6,7)3-8/h3-4,8H2,1-2H3 |
InChI Key |
VYFOCGKACRPRSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B13162792.png)

methanol](/img/structure/B13162824.png)

![Methyl [(piperidin-3-yl)carbamoyl]formate](/img/structure/B13162839.png)



![tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13162876.png)


![(2E)-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13162891.png)
